4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is notable for its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the C=N bond can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield the corresponding amine.
Scientific Research Applications
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates .
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also contains a Schiff base and a sulfonamide group, but with different substituents on the aromatic rings.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another indole-based Schiff base with potential biological activities.
Uniqueness
4-{[(E)-(1-methyl-1H-indol-3-yl)methylidene]amino}benzenesulfonamide is unique due to its specific combination of an indole moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets .
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(1-methylindol-3-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S/c1-19-11-12(15-4-2-3-5-16(15)19)10-18-13-6-8-14(9-7-13)22(17,20)21/h2-11H,1H3,(H2,17,20,21) |
InChI Key |
HDNMJXPPKAVOEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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